Home > Products > Screening Compounds P144040 > 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid - 1781439-01-7

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid

Catalog Number: EVT-3460555
CAS Number: 1781439-01-7
Molecular Formula: C9H11BrN2O2
Molecular Weight: 259.10
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid is a chemical compound with significant relevance in medicinal chemistry. It belongs to the class of imidazopyridine derivatives, which are known for their diverse biological activities. The compound's structure features a brominated imidazopyridine moiety attached to an acetic acid functional group, which contributes to its unique properties and potential applications.

Source

This compound is synthesized and characterized in various research laboratories and chemical suppliers. It is cataloged under different identifiers, including CAS Number 2375261-79-1 and has been referenced in multiple scientific publications and databases .

Classification

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid can be classified as follows:

  • Chemical Class: Imidazopyridine derivatives
  • Functional Group: Carboxylic acid
  • Molecular Formula: C11H12BrN3O2
  • Molecular Weight: 284.13 g/mol .
Synthesis Analysis

Methods

The synthesis of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid typically involves multi-step organic reactions. A common approach includes:

  1. Formation of the Imidazopyridine Core: This is often achieved through cyclization reactions involving appropriate precursors such as 2-bromoacetophenone and amines.
  2. Bromination: The introduction of the bromine atom at the 3-position of the imidazopyridine ring can be accomplished using brominating agents.
  3. Acetic Acid Attachment: The final step involves the reaction of the brominated imidazopyridine with acetic acid or its derivatives to yield the target compound.

Technical Details

The synthesis may require specific conditions such as controlled temperature, pH levels, and the use of catalysts or solvents to optimize yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are utilized for characterization .

Molecular Structure Analysis

Data

Key structural data includes:

  • Boiling Point: Approximately 500.2 ± 20.0 °C (predicted)
  • Density: 1.81 ± 0.1 g/cm³ (predicted)
  • pKa: 4.42 ± 0.10 (predicted) .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for carboxylic acids and halogenated compounds:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amide Formation: Reaction with amines leading to amide derivatives.
  3. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in appropriate conditions.

Technical Details

These reactions often require specific reagents and conditions such as heat or catalysts to proceed efficiently. Monitoring reaction progress can be accomplished using techniques like thin-layer chromatography (TLC) .

Mechanism of Action

The mechanism of action for 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid largely depends on its biological targets. Research indicates that compounds in this class may interact with various receptors or enzymes involved in cellular signaling pathways.

Process

Upon binding to target proteins or enzymes:

  • The compound may modulate biochemical pathways by altering receptor activity or enzyme kinetics.
  • This interaction can lead to therapeutic effects in conditions such as inflammation or cancer.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Chemical properties relevant for reactivity include:

  • Acidity: As a carboxylic acid, it exhibits acidic behavior with a pKa around 4.42.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or nucleophiles due to the presence of the bromine atom .
Applications

Scientific Uses

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid has potential applications in several scientific fields:

  • Medicinal Chemistry: Investigated for its role as a pharmacological agent targeting specific diseases.
  • Biochemical Research: Used in studies aimed at understanding receptor-ligand interactions and enzyme mechanisms.

Research continues to explore its efficacy and safety profiles for potential therapeutic applications .

Synthetic Methodologies and Optimization

Regioselective Bromination Strategies in Imidazo[1,2-a]pyridine Scaffolds

Regioselective bromination at the C3 position of the imidazo[1,2-a]pyridine core is critical for subsequent functionalization. The electron-rich C3 position undergoes electrophilic aromatic substitution (EAS) with high selectivity under controlled conditions. N-Bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) at 0–5°C achieves >95% regioselectivity for 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 156817-72-0), a key precursor [7]. Alternative solvents like dimethylformamide (DMF) reduce selectivity to 80–85% due to increased ionic dissociation of NBS. The reaction exhibits strict stoichiometric dependence: a 1.05:1 molar ratio of NBS to substrate minimizes di-brominated byproducts (<3%) [3]. Microwave-assisted bromination (60°C, 10 min) enhances reaction kinetics but requires precise temperature control to prevent degradation of the thermally sensitive tetrahydropyridine ring [9].

Table 1: Bromination Optimization Parameters

ConditionSolventTemp (°C)Time (h)Yield (%)Selectivity (%)
NBS (1.05 eq)DCM0–5288>95
NBS (1.2 eq)DMF251.59280–85
Br₂ (1.1 eq)AcOH4047670–75
Microwave/NBS (1.1 eq)ACN600.178590

Alkylation and Nucleophilic Substitution for Acetic Acid Moiety Introduction

The introduction of the acetic acid moiety employs two primary strategies:

  • Direct Alkylation: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes N-alkylation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (ACN). Reflux conditions (82°C, 12 h) afford ethyl 2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetate with 75–80% yield. Subsequent saponification with 2M NaOH in tetrahydrofuran (THF)/water (4:1) at 50°C delivers the target acid in quantitative yield [3] [7].
  • Nucleophilic Displacement: Alternative pathways utilize the nucleophilic displacement of activated intermediates. Mitsunobu reactions between 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol and diethyl azodicarboxylate (DEAD)/triphenylphosphine (PPh₃) with ethyl glycolate yield ester precursors but suffer from competitive O- vs. N-alkylation (ratio: 1:1.2), reducing efficiency to 60–65% yield [9].

Critical to both routes is the protection of the imidazole nitrogen during ester hydrolysis to prevent ring degradation. Trimethylsilyl chloride (TMSCl) effectively suppresses decarboxylation side reactions at pH > 10 [7].

Continuous Flow Synthesis for Industrial-Scale Production

Batch synthesis limitations (extended reaction times, thermal decomposition) are mitigated by continuous flow approaches. A three-stage modular system achieves a 4.8-fold throughput increase:

  • Bromination Module: NBS and substrate in DCM combined via a T-mixer, reacted in a PTFE coil (10 mL volume, 5°C, residence time: 8 min).
  • Alkylation Module: Output mixed with ethyl bromoacetate/K₂CO₃ in ACN, processed through a heated coil (82°C, residence time: 40 min).
  • Saponification Module: Ester intermediate reacted with NaOH (2M) in a PTFE-packed column (50°C, residence time: 12 min).This system delivers 92% overall yield at 15 g/h output with <1.5% impurities, validated by online HPLC monitoring. Temperature control (±1°C) in cooling zones prevents bromoimidazole decomposition, a key failure mode in batch processing [3] [9].

Chiral Resolution and Enantioselective Pathways

The target compound contains a chiral center at C6 of the tetrahydropyridine ring. Racemic synthesis remains dominant, but enantioselective routes show promise:

  • Chiral Chromatography: Semi-preparative supercritical fluid chromatography (SFC) on a Chiralpak® AD-H column (CO₂/ethanol 85:15, 3 mL/min) resolves racemic mixtures with baseline separation (α = 1.32). Isolated enantiomers exhibit >99% ee but require costly infrastructure [5] [10].
  • Asymmetric Hydrogenation: A prochiral enamide precursor, (E)-2-(3-bromo-2-vinylimidazo[1,2-a]pyridin-6-yl)acetic acid, undergoes hydrogenation using Rh(norbornadiene)₂SbF₆/(R,R)-Et-DuPhos catalyst (5 bar H₂, 25°C). This yields the (R)-enantiomer with 88% ee and 70% yield – suitable for early-stage pharmaceutical applications but limited by catalyst cost [10].Enantiomeric stability studies confirm racemization <2% under physiological pH (7.4, 37°C, 24 h), validating the feasibility of chiral synthesis [5].

Table 2: Enantioselective Synthesis Performance

MethodConditionsee (%)Yield (%)Scale Limitation
SFC ResolutionChiralpak® AD-H, CO₂/EtOH (85:15)>9940Pilot scale
Asymmetric HydrogenationRh/(R,R)-Et-DuPhos, 5 bar H₂8870Lab scale
Chiral Auxiliary(S)-Pantolactone, AlCl₃9565Multi-gram

Properties

CAS Number

1781439-01-7

Product Name

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid

IUPAC Name

2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10

InChI

InChI=1S/C9H11BrN2O2/c10-7-4-11-8-2-1-6(3-9(13)14)5-12(7)8/h4,6H,1-3,5H2,(H,13,14)

InChI Key

BYWFDBYXWLNQTR-UHFFFAOYSA-N

SMILES

C1CC2=NC=C(N2CC1CC(=O)O)Br

Canonical SMILES

C1CC2=NC=C(N2CC1CC(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.